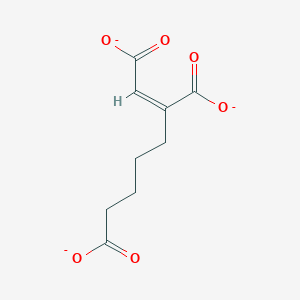
16-Hydroxycommunic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxycommunic Acid is a natural product found in Podocarpus fasciculus with data available.
Wissenschaftliche Forschungsanwendungen
Radioimmunoassay Development
A radioimmunoassay for VP-16 or VM-26, using tritiated ligand and antisera from rabbits immunized with succinyl-VP-16 bovine serum albumin conjugates, has been developed. This assay is capable of separately determining VP-16 and its hydroxy acid metabolite, which is significant in pharmacologic studies (Ho et al., 1985).
Estradiol Metabolism and Cancer Risk
Research suggests that estradiol 16 alpha-hydroxylation is highly correlated with tumor incidence. The metabolite produced from this reaction binds covalently to amino acids and nucleotides, including estrogen receptors, which is pertinent for understanding breast cancer etiology (Bradlow et al., 1986).
Drug Delivery Systems
16-doxyl stearic acid (16-DSA) has been used to characterize the release behavior from bovine serum albumin (BSA) hydrogels. This study provides insight into the interaction of small molecules with BSA hydrogels and the nature and size of the released components, which is crucial for pharmaceutical applications (Sanaeifar et al., 2020).
Interaction in Biological Membranes
16-(9-Anthroyloxy)palmitic acid (16-AP) demonstrates how different lipid molecules interact in biological membranes. This understanding is vital for grasping the stabilization of membrane proteins and how rigid lipids like cholesterol interact in these environments (Nakagaki et al., 1985).
Immunological Applications
Investigations into the HPV infection detection have utilized a reagentless electrochemical peptide biosensor, where a conjugated copolymer acts both as an immobilizing and transducing element. This technology shows promise for detecting viral infections (Piro et al., 2011).
Cellular Metabolism Research
Studies on the permeability of Pseudomonas aeruginosa cell walls toward lipophilic compounds have used 16-doxylstearic acid (16-DS) as a spin probe. This research elucidates the resistance mechanisms of gram-negative bacteria to hydrophobic antibiotics (Rapoport et al., 1997).
Post-Translational Modification Studies
Research on the murine estrogen receptor-beta (mER-beta) identified alternative O-GlcNAcylation or O-phosphorylation at Ser(16), impacting the degradation and activity of mER-beta. This finding is significant for understanding transcriptional regulation (Cheng & Hart, 2001).
Estradiol Metabolism in Humans
Radiometric analysis of estradiol metabolism in men and women has shown major sex differences, which may influence the expression of the biological actions of the hormone. This understanding is pivotal for hormone-related research (Fishman et al., 1980).
Eigenschaften
Produktname |
16-Hydroxycommunic Acid |
|---|---|
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(1S,4aR,5S,8aR)-5-[(2Z)-3-(hydroxymethyl)penta-2,4-dienyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-5-15(13-21)8-9-16-14(2)7-10-17-19(16,3)11-6-12-20(17,4)18(22)23/h5,8,16-17,21H,1-2,6-7,9-13H2,3-4H3,(H,22,23)/b15-8-/t16-,17+,19+,20-/m0/s1 |
InChI-Schlüssel |
WQMFCKGZGOSYJD-ZKLPNHAASA-N |
Isomerische SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2C/C=C(\CO)/C=C)(C)C(=O)O |
Kanonische SMILES |
CC12CCCC(C1CCC(=C)C2CC=C(CO)C=C)(C)C(=O)O |
Synonyme |
16-hydroxy communic acid 16-hydroxycommunic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1265155.png)
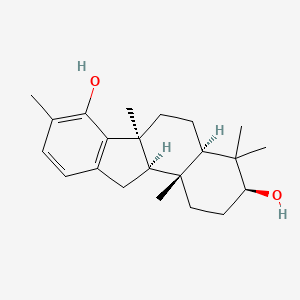
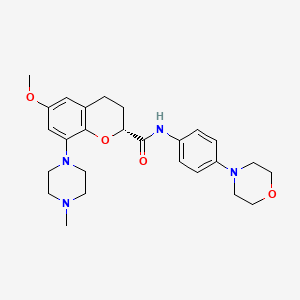
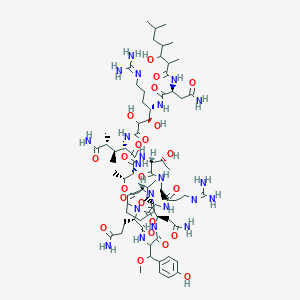
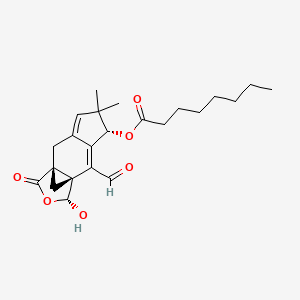
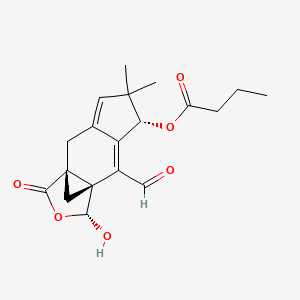

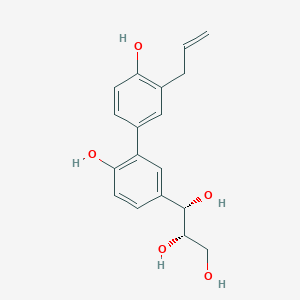
![2-[4-(Trifluoromethylsulfonyloxy)phenyl]propanoic acid](/img/structure/B1265169.png)
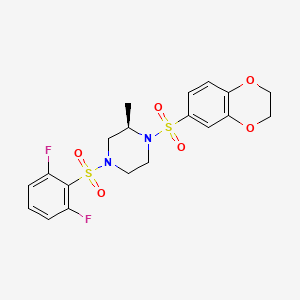
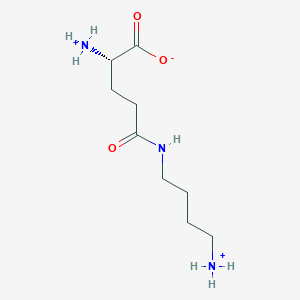
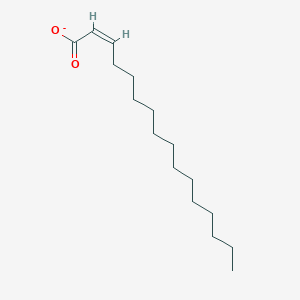
![3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1265175.png)
